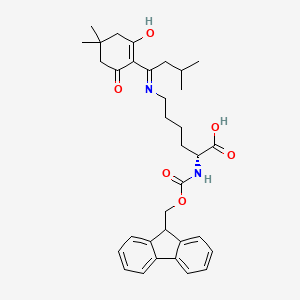

5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

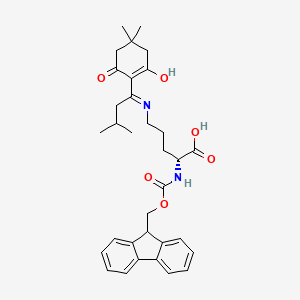

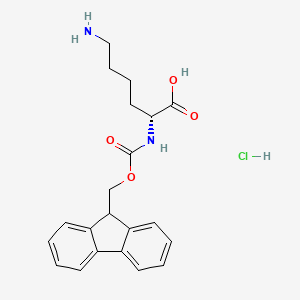

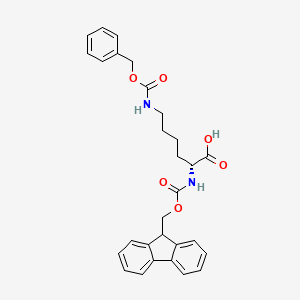

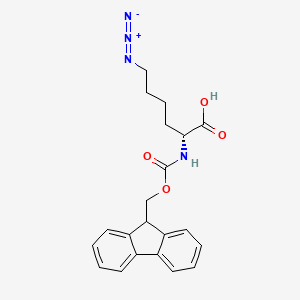

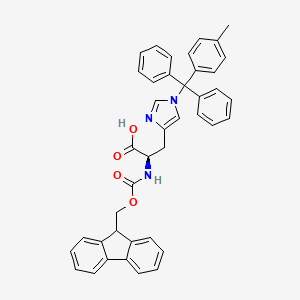

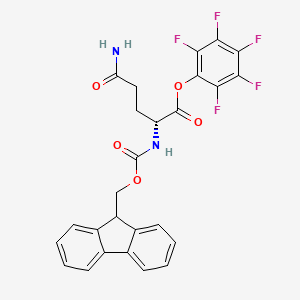

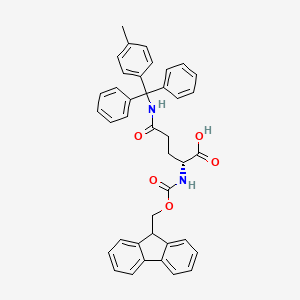

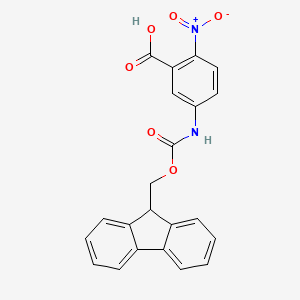

5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid, commonly referred to as Fmoc-ONB, is a chemical compound used in the field of biochemistry and organic chemistry. It is a derivative of benzoic acid and is commonly used in peptide synthesis.

Wissenschaftliche Forschungsanwendungen

Biochemistry

Application Summary

Fmoc-protected amino acids are pivotal in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), which is a staple method in biochemistry for creating peptides and proteins.

Methods

In SPPS, the Fmoc group protects the amino group on amino acids while the carboxyl group is activated for peptide bond formation. The Fmoc group is then selectively removed using a base, such as 20% piperidine in DMF .

Results

The use of Fmoc-protected amino acids has enabled the synthesis of complex peptides with high efficiency and fidelity, contributing significantly to the field of proteomics and drug development .

Pharmacology

Application Summary

In pharmacology, Fmoc-protected amino acids are used to develop new drugs by synthesizing peptide-based therapeutics.

Methods

The Fmoc strategy allows for the introduction of specific amino acids into a peptide chain, which can be used to investigate the structure-activity relationships of potential drugs .

Results

This method has led to the creation of numerous peptide drugs with improved stability and efficacy, enhancing treatment options for various diseases .

Materials Science

Application Summary

Fmoc-protected amino acids facilitate the self-assembly of peptides into nanostructures, which are used in materials science for creating innovative materials.

Methods

The aromatic Fmoc group induces hydrophobic interactions and π-π stacking, driving the self-assembly of peptides into fibers, gels, and other nanostructures .

Results

These materials have applications in tissue engineering, drug delivery, and as scaffolds for cell growth, due to their biocompatibility and functional versatility .

Chemical Engineering

Application Summary

In chemical engineering, Fmoc-protected amino acids are used in the design of process strategies for peptide synthesis at an industrial scale.

Methods

Engineers optimize the deprotection and coupling steps to maximize yield and minimize waste, often employing automated synthesizers for large-scale production .

Results

The optimization of these processes has led to more sustainable and cost-effective production methods for peptides used in various industries .

Environmental Science

Application Summary

Fmoc-protected amino acids are used in environmental science to study peptides that can bind to pollutants, aiding in bioremediation efforts.

Methods

Peptides synthesized using Fmoc chemistry are tested for their ability to bind heavy metals and other contaminants, often using fluorescence or colorimetric assays .

Results

Research has identified peptides that can effectively sequester harmful substances, providing a potential method for cleaning up contaminated environments .

Analytical Chemistry

Application Summary

Analytical chemists use Fmoc-protected amino acids for the quantitative analysis of peptides and proteins.

Methods

High-performance liquid chromatography (HPLC) is commonly used to separate and quantify Fmoc-derivatized amino acids, taking advantage of their UV absorbance properties .

Results

This technique has allowed for the precise measurement of amino acid composition in complex biological samples, contributing to the understanding of protein structure and function .

Each of these applications demonstrates the versatility and importance of Fmoc-protected amino acids in advancing scientific research across multiple disciplines. The detailed methods and results highlight the impact of this compound on both fundamental research and practical applications.

Biomedical Engineering

Application Summary

Fmoc-protected amino acids are used in biomedical engineering for the design and synthesis of biomaterials that interact with biological systems.

Methods

These compounds facilitate the creation of hydrogels and other polymeric structures that can mimic the extracellular matrix, providing support for cell adhesion and growth .

Results

The development of such biomaterials has led to advancements in tissue regeneration, wound healing, and as platforms for studying cellular behaviors in a controlled environment .

Nanotechnology

Application Summary

In nanotechnology, Fmoc-protected amino acids contribute to the development of nanocarriers for targeted drug delivery.

Methods

The self-assembly properties of Fmoc groups are exploited to form nanoparticles that can encapsulate therapeutic agents and release them at specific sites within the body .

Results

This application has shown promise in enhancing the efficacy of drugs by improving their bioavailability and reducing side effects .

Synthetic Biology

Application Summary

Synthetic biologists use Fmoc-protected amino acids to engineer novel proteins with desired functions.

Methods

By incorporating non-natural amino acids into proteins, researchers can impart new chemical properties or functionalities that are not found in nature .

Results

This approach has led to the creation of proteins with enhanced stability, catalytic activity, or the ability to bind to specific molecules, opening up new possibilities in biotechnology .

Molecular Diagnostics

Application Summary

Fmoc-protected amino acids are utilized in molecular diagnostics for the synthesis of peptides that serve as biomarkers or diagnostic tools.

Methods

Peptides synthesized with Fmoc chemistry can be designed to bind to specific targets, such as antibodies or receptors, which can then be detected using various assay techniques .

Results

The use of these peptides has improved the sensitivity and specificity of diagnostic tests, aiding in the early detection of diseases .

Catalysis

Application Summary

Fmoc-protected amino acids are involved in catalysis by serving as building blocks for the synthesis of peptide-based catalysts.

Methods

These catalysts are designed to mimic the active sites of enzymes, enabling chemical reactions to proceed under mild conditions with high selectivity .

Results

The development of peptide-based catalysts has implications for green chemistry, as they offer an environmentally friendly alternative to traditional catalysts .

Optoelectronics

Application Summary

In optoelectronics, Fmoc-protected amino acids are used to create organic electronic materials with unique optical properties.

Methods

The aromatic Fmoc group contributes to the electronic conjugation in materials, affecting their light absorption and emission characteristics .

Results

These materials are being explored for use in light-emitting diodes, solar cells, and as sensors, due to their tunable properties and potential for integration into electronic devices .

Eigenschaften

IUPAC Name |

5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O6/c25-21(26)18-11-13(9-10-20(18)24(28)29)23-22(27)30-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,23,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLLUZHKDVNVCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=C(C=C4)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.